molecular formula C13H10F3NS B6591096 4'-[(Trifluoromethyl)thio]-1,1'-biphenyl-2-amine CAS No. 1262412-95-2

4'-[(Trifluoromethyl)thio]-1,1'-biphenyl-2-amine

Cat. No. B6591096
CAS RN: 1262412-95-2
M. Wt: 269.29 g/mol
InChI Key: KTOZVUPQSZNPFB-UHFFFAOYSA-N
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Description

4’-[(Trifluoromethyl)thio]-1,1’-biphenyl-2-amine is a chemical compound with the molecular formula C13H10F3NS . It is a derivative of aniline, which is a type of organic compound that consists of a benzene ring attached to an amino group . This compound also contains a trifluoromethylthio group, which is a functional group consisting of a sulfur atom bonded to a trifluoromethyl group .


Synthesis Analysis

The synthesis of 4’-[(Trifluoromethyl)thio]-1,1’-biphenyl-2-amine and similar compounds often involves the use of trifluoromethylation, a chemical reaction that introduces a trifluoromethyl group into a molecule . This process is important in the production of pharmaceuticals and agrochemicals . Another key step in the synthesis of these compounds is the difunctionalization of alkenes, which involves the addition of two functional groups across the carbon-carbon double bonds .


Molecular Structure Analysis

The molecular structure of 4’-[(Trifluoromethyl)thio]-1,1’-biphenyl-2-amine can be represented by the SMILES notation NC1=CC=C (SC (F) (F)F)C=C1 . This notation indicates that the molecule consists of a biphenyl core with an amine group (NH2) and a trifluoromethylthio group (SCF3) attached to it .

Safety and Hazards

4’-[(Trifluoromethyl)thio]-1,1’-biphenyl-2-amine may pose certain hazards. Similar compounds such as 4-(Trifluoromethyl)thiophenol are considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The future research directions for 4’-[(Trifluoromethyl)thio]-1,1’-biphenyl-2-amine could involve further exploration of its synthesis, properties, and potential applications. Given the importance of the trifluoromethylthiol group in pharmaceuticals and agrochemicals, this compound could be a valuable building block in the synthesis of new drugs and agrochemicals .

properties

IUPAC Name

2-[4-(trifluoromethylsulfanyl)phenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NS/c14-13(15,16)18-10-7-5-9(6-8-10)11-3-1-2-4-12(11)17/h1-8H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTOZVUPQSZNPFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)SC(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501216716
Record name [1,1′-Biphenyl]-2-amine, 4′-[(trifluoromethyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501216716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1262412-95-2
Record name [1,1′-Biphenyl]-2-amine, 4′-[(trifluoromethyl)thio]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1262412-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1′-Biphenyl]-2-amine, 4′-[(trifluoromethyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501216716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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